molecular formula C9H12IN3O B5703494 2-(4-iodo-2-methylanilino)acetohydrazide

2-(4-iodo-2-methylanilino)acetohydrazide

Cat. No.: B5703494
M. Wt: 305.12 g/mol
InChI Key: ZGGLMXZMHQKNQJ-UHFFFAOYSA-N
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Description

2-(4-Iodo-2-methylanilino)acetohydrazide is a synthetic acetohydrazide derivative characterized by a hydrazide functional group (-CONHNH₂) linked to a substituted aniline moiety (4-iodo-2-methylaniline). Acetohydrazides are a class of compounds widely investigated for their diverse pharmacological properties, including antitumor, antimicrobial, and anticonvulsant activities . The iodine atom at the para position of the aniline ring introduces steric bulk and electron-withdrawing effects, which may enhance metabolic stability and influence binding interactions with biological targets.

Properties

IUPAC Name

2-(4-iodo-2-methylanilino)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3O/c1-6-4-7(10)2-3-8(6)12-5-9(14)13-11/h2-4,12H,5,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGLMXZMHQKNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-2-methylanilino)acetohydrazide typically involves the reaction of 4-iodo-2-methylaniline with acetohydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions for industrial-scale production, and implementing purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-2-methylanilino)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in the formation of new derivatives with different functional groups .

Scientific Research Applications

2-(4-iodo-2-methylanilino)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-iodo-2-methylanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to fully elucidate the compound’s mechanism of action .

Comparison with Similar Compounds

Antitumor Activity

Quinazolinone-based acetohydrazides (e.g., compounds 5a,b in ) exhibit EGFR inhibitory activity, with IC₅₀ values in the micromolar range . In contrast, triazole-thiol derivatives () show potent cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, with selectivity indices suggesting cancer-specific targeting . The iodine substituent in 2-(4-iodo-2-methylanilino)acetohydrazide may enhance DNA interaction or kinase inhibition compared to smaller substituents like methyl or methoxy groups .

Antimicrobial Activity

Coumarin-linked acetohydrazides () and benzothiazole derivatives () demonstrate broad-spectrum antimicrobial effects. For example, 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives exhibit MIC values as low as 30.2 µg/cm³ against bacterial strains . Cyclization of hydrazides into 1,3,4-oxadiazoles () further enhances activity, highlighting the role of heterocyclic appendages .

Anticonvulsant Activity

Benzimidazole-acetohydrazide hybrids () outperform standard drugs like phenytoin in seizure models. Compounds 25g and 25j reduce seizure duration by >50% at 30 mg/kg, attributed to their ability to modulate GABAergic pathways .

Limitations

SAR Insights

  • Electron-Withdrawing Groups (EWGs) : Iodo, nitro, or chloro substituents improve metabolic stability and target affinity .
  • Heterocyclic Moieties: Quinazolinone (), benzimidazole (), and triazole () rings enhance activity via π-π stacking or hydrogen bonding.
  • Steric Effects : Bulky groups (e.g., 4-iodo in the target compound) may hinder enzyme binding but improve selectivity .

Key Research Findings

  • Quinazolinone Derivatives: Exhibit dual EGFR/HER2 inhibition, with compound 6l () showing 80% tumor growth suppression in xenograft models .
  • Triazole-Thiol Hydrazones: Compound N′-(4-(dimethylamino)benzylidene)-... () inhibits cancer cell migration by >70% at 10 µM .
  • Benzimidazole Analogs: Superior anticonvulsant activity correlates with phenoxymethyl substituents () .

Q & A

Q. What are the optimal synthetic routes for 2-(4-iodo-2-methylanilino)acetohydrazide, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves condensation of hydrazides with activated carbonyl intermediates. For example, hydrazine hydrate reacts with ethyl acetoacetate derivatives under reflux in ethanol, followed by iodination at the aniline moiety using iodine monochloride (ICl) in dichloromethane . Key parameters include:

  • Temperature : Reflux (~80°C) for 6–8 hours to ensure complete hydrazide formation .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance iodination efficiency .
  • Catalysts : Triethylamine (TEA) is critical for deprotonation during condensation .
    Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and purify via recrystallization (ethanol/water 70:30) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • ¹H NMR : Expect signals at δ 10.2 ppm (NH of hydrazide), δ 7.8–7.3 ppm (aromatic protons from 4-iodo-2-methylaniline), and δ 2.4 ppm (CH₃ of methylaniline) .
  • ¹³C NMR : Carbonyl (C=O) at ~170 ppm, iodinated aromatic carbons at ~95–100 ppm (C-I coupling) .
  • IR : Strong bands at 3250 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=O stretch) .
    Validation : Compare experimental data with computed spectra (DFT/B3LYP) for accuracy .

Q. What preliminary biological assays are recommended to screen this compound’s bioactivity?

  • Antimicrobial : Disk diffusion assays against Escherichia coli and Staphylococcus aureus (MIC ≤ 25 µg/mL for active compounds) .
  • Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ < 50 µM indicates potency) .
  • Enzyme Inhibition : Test against COX-2 or HDACs using fluorometric kits .

Advanced Research Questions

Q. How do electronic effects of the 4-iodo substituent influence binding affinity in enzyme inhibition studies?

The iodine atom participates in halogen bonding with electron-rich residues (e.g., histidine or aspartate in active sites), enhancing binding specificity. Computational docking (AutoDock Vina) shows:

  • ΔG values : ≤ -8.5 kcal/mol for strong interactions with COX-2 .
  • Electrostatic potential maps : Iodo groups increase positive surface potential, favoring polar interactions .
    Methodology : Compare with bromo/chloro analogs to quantify halogen bonding contributions .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Metabolic Stability : Perform microsomal assays (human liver microsomes) to assess CYP450-mediated degradation .
  • Solubility : Use HPLC to measure logP (optimal range: 2–3 for bioavailability) .
  • Formulation : Encapsulate in PEGylated liposomes to improve pharmacokinetics in murine models .

Q. How can reaction mechanisms for acetohydrazide derivatives be elucidated under varying pH conditions?

  • Acidic conditions (pH < 3) : Hydrazide cleavage via protonation of the NH group, forming imine intermediates .
  • Alkaline conditions (pH > 10) : Hydrolysis of the acetohydrazide to acetic acid and hydrazine, confirmed by LC-MS .
    Kinetic analysis : Use stopped-flow spectroscopy to measure rate constants (k ~10⁻³ s⁻¹ at pH 7) .

Q. What computational methods validate crystallographic data for hydrazide derivatives?

  • SHELX refinement : Apply SHELXL for small-molecule refinement; check R-factor convergence (<5%) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding: 25–30% contribution) .
  • DFT optimization : Compare computed bond lengths (e.g., C-N: 1.35 Å) with X-ray data .

Methodological Challenges & Solutions

Q. How to address low reproducibility in iodination reactions during synthesis?

  • Controlled iodination : Use ICl in anhydrous DCM under N₂ to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH 95:5) removes unreacted iodine .

Q. What advanced techniques characterize non-covalent interactions (e.g., halogen bonding) in solid-state structures?

  • SC-XRD : Resolve iodine···π interactions (distance: 3.3–3.5 Å) .
  • Raman spectroscopy : Peaks at 150–160 cm⁻¹ confirm C-I vibrational modes .

Q. How to design SAR studies for optimizing bioactivity?

  • Substituent variation : Replace iodine with Br/Cl/F to assess halogen dependence .
  • Scaffold hopping : Introduce triazole or benzimidazole moieties to enhance π-π stacking .
  • Data analysis : Use QSAR models (e.g., CoMFA) with descriptors like logP and polar surface area .

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